

"physicochemical properties of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone

Cat. No.: B15596751

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone**

Executive Summary

5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone is a naturally occurring polymethoxyflavone isolated from plants such as Euryops arabicus.^[1] It has garnered significant scientific interest due to its demonstrated anticancer properties, particularly against aggressive brain tumors like glioblastoma.^{[2][3]} Despite its therapeutic potential, its progression from a laboratory curiosity to a clinical candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics—including solubility, lipophilicity, and solid-state behavior—govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and evaluate the core physicochemical properties of this promising flavonoid. Recognizing the scarcity of published experimental data for this specific molecule, this document emphasizes the methodologies required for its characterization. It offers detailed, step-by-step experimental protocols for determining key parameters, explains the causal reasoning behind procedural choices, and contextualizes the importance of each property within the drug development pipeline. The guide is structured to

serve as both a foundational reference and a practical handbook for the empirical investigation of **5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone**.

Introduction

An Overview of Flavonoids

Flavonoids are a diverse class of polyphenolic secondary metabolites found ubiquitously in plants.^[4] Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C).^[5] This foundational structure allows for extensive variation through hydroxylation, methoxylation, glycosylation, and other substitutions, leading to thousands of unique compounds. Polymethoxyflavones (PMFs), characterized by the presence of multiple methoxy groups, are a significant subclass known for their enhanced metabolic stability and membrane permeability compared to their hydroxylated counterparts.

5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: A Promising Anticancer Agent

5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone (referred to hereafter as TMF) is a notable PMF that has been isolated from the plant *Euryops arabicus*.^[1] Recent studies have highlighted its potent antineoplastic effects. Specifically, research has demonstrated that TMF can reduce cell viability, induce G0/G1 cell cycle arrest, and inhibit the migratory capacity of glioblastoma (GBM) cell lines U87MG and T98G *in vitro*.^{[2][3]} These findings position TMF as a valuable lead compound for the development of novel therapies against this challenging cancer.

The Critical Role of Physicochemical Properties in Drug Development

A compound's biological activity *in vitro* is only the first step in its journey to becoming a therapeutic agent. Its success is critically dependent on its physicochemical properties, which determine its ability to be formulated into a stable drug product and to reach its target site in the body at a sufficient concentration. Properties such as aqueous solubility, lipophilicity (logP), and pKa directly influence bioavailability.^[6] For instance, poor water solubility is a primary reason for the failure of many promising drug candidates.^[6] Therefore, a detailed characterization of

these properties is not merely an academic exercise but a mandatory step in preclinical drug development.

Molecular Structure and Core Properties

The foundational attributes of TMF are derived directly from its molecular structure. The presence of two acidic phenolic hydroxyl groups and four relatively non-polar methoxy groups creates a molecule with distinct chemical characteristics that influence its behavior in both biological and pharmaceutical systems.

Caption: 2D Structure of **5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone**.

Table 1: Core Molecular Properties

Property	Value	Source/Comment
IUPAC Name	2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one	Generated based on structure
Molecular Formula	C ₂₀ H ₂₀ O ₈	Derived from structure
Molecular Weight	388.37 g/mol	Calculated from formula
CAS Number	150965-71-4	From supplier databases
Appearance	Likely a yellow, crystalline solid	Typical for flavonoids

| Purity (Commercial) | ≥97% | MedChemExpress[1] |

Key Physicochemical Properties & Experimental Determination

This section details the most critical physicochemical properties influencing the drug-like potential of TMF and provides robust, step-by-step protocols for their experimental determination.

Solubility

Theoretical Considerations: Solubility, particularly in aqueous media, is a paramount factor for oral drug absorption. The TMF structure presents conflicting features: two polar hydroxyl groups capable of hydrogen bonding with water, and four non-polar methoxy groups and a large aromatic core that contribute to hydrophobicity. Generally, flavonoids exhibit poor water solubility.^[6] It is predicted that TMF will be practically insoluble in water but will show good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and chloroform.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining thermodynamic solubility.

- **Preparation:** Add an excess amount of TMF (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
- **Sampling & Dilution:** Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of TMF in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in $\mu\text{g/mL}$ or μM .

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP)

Theoretical Considerations: The partition coefficient (P), or its logarithmic form (logP), describes the distribution of a compound between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross biological membranes. A logP between 1 and 3 is often considered optimal for oral absorption. Given its four methoxy groups, TMF is expected to be quite lipophilic.

Experimental Protocol: RP-HPLC Method for LogP Determination

This indirect method correlates a compound's retention time on a non-polar HPLC column with its logP value.

- Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of TMF.
- Chromatographic Conditions: Use a reverse-phase C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. Run the analysis isocratically.
- Standard Analysis: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
- Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: $k = (t_R - t_0) / t_0$.
- Calibration Curve: Plot $\log(k)$ versus the known logP values for the standards. Perform a linear regression to generate a calibration curve.
- TMF Analysis: Inject the TMF sample under the identical chromatographic conditions and determine its retention time and capacity factor (k_{TMF}).
- LogP Calculation: Use the regression equation from the calibration curve to calculate the logP of TMF from its $\log(k_{TMF})$ value.

Melting Point

Theoretical Considerations: The melting point is a fundamental thermal property indicating the purity and solid-state stability of a crystalline compound. A sharp melting range suggests high purity.

Experimental Protocol: Digital Melting Point Apparatus

- **Sample Preparation:** Finely powder a small amount of dry TMF. Pack the powder into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube in the heating block of the melting point apparatus.
- **Measurement:** Set a heating ramp rate (e.g., a rapid ramp to approach the expected melting point, followed by a slow ramp of 1-2°C/minute for precise measurement).
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The result is reported as a temperature range.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of TMF.

UV-Visible Spectroscopy

Expected Profile: Flavones typically exhibit two major absorption bands in their UV-Vis spectrum. Band I, between 320-385 nm, corresponds to the cinnamoyl system (B-ring and C-ring). Band II, between 240-280 nm, corresponds to the benzoyl system (A-ring). The presence of hydroxyl groups at positions 5 and 8 will influence these absorptions, and the spectrum is expected to shift in the presence of base (e.g., addition of NaOH) due to deprotonation of the phenolic hydroxyls.

Experimental Protocol: Acquiring a UV-Vis Spectrum

- **Solution Preparation:** Prepare a dilute solution of TMF (e.g., 1-10 µg/mL) in a UV-transparent solvent, typically methanol or ethanol.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

- Sample Measurement: Replace the blank with a cuvette containing the TMF solution and scan a range of wavelengths (e.g., 200-500 nm).
- Data Recording: Record the wavelengths of maximum absorbance (λ_{max}) and their corresponding absorbance values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Profile:

- ^1H NMR: Signals for the methoxy groups are expected as sharp singlets between δ 3.8-4.1 ppm. Aromatic protons on the A and B rings will appear in the δ 6.0-8.0 ppm region, with their specific chemical shifts and coupling patterns confirming the substitution pattern. A proton signal for the C3-H of the flavone core is also expected.
- ^{13}C NMR: The spectrum will show distinct signals for the carbonyl carbon (C4) around δ 180 ppm, methoxy carbons around δ 55-65 ppm, and various aromatic carbons between δ 90-165 ppm.

Experimental Protocol: Sample Preparation and Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of TMF in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The choice of solvent is critical, as TMF must be fully soluble.
- Analysis: Acquire ^1H , ^{13}C , and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structural assignment.

Mass Spectrometry (MS)

Expected Profile: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 389.1231, corresponding to the molecular formula $\text{C}_{20}\text{H}_{21}\text{O}_8^+$. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of methyl groups (CH_3) or retro-Diels-Alder fragmentation of the C-ring, which can further confirm the flavone structure.

Experimental Protocol: ESI-MS Analysis

- **Solution Preparation:** Prepare a dilute solution of TMF (e.g., 1 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- **Infusion:** Introduce the sample into the mass spectrometer's ion source via direct infusion or through an LC system.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

Implications for Research and Drug Development

The physicochemical properties of TMF directly inform its potential and challenges as a therapeutic agent.

- **Bioavailability Challenge:** The predicted poor aqueous solubility and high lipophilicity suggest that TMF will likely suffer from low oral bioavailability. This is a common issue for flavonoids. [6] Its absorption may be limited by its dissolution rate in the gastrointestinal tract.
- **Formulation Strategy:** To overcome poor solubility, advanced formulation strategies will be necessary. These could include amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems), or nanoparticle encapsulation.
- **Metabolic Stability:** The presence of four methoxy groups may protect the molecule from rapid phase II metabolism (glucuronidation or sulfation) that readily occurs at hydroxyl groups, potentially leading to a longer half-life compared to more hydroxylated flavonoids. However, it may be susceptible to CYP450-mediated O-demethylation.[7]

Caption: Relationship between TMF properties and development strategy.

Conclusion

5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone is a compound of considerable therapeutic promise, backed by strong preclinical evidence of its anticancer activity. However, its translation into a viable clinical asset hinges on a rigorous and comprehensive characterization of its physicochemical properties. While its structure suggests challenges related to solubility and bioavailability, these are surmountable hurdles with modern pharmaceutical formulation

science. This guide provides the necessary theoretical background and actionable experimental protocols for researchers to systematically evaluate TMF, enabling data-driven decisions to unlock its full potential in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physicochemical properties of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15596751#physicochemical-properties-of-5-8-dihydroxy-3-4-6-7-tetramethoxyflavone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com